4-Butyl-alpha-agarofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

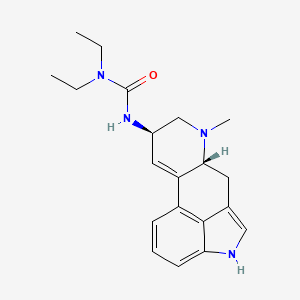

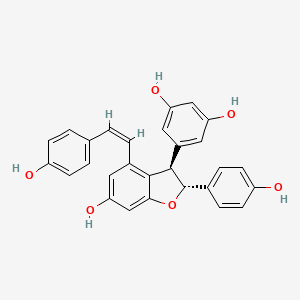

4-Butyl-alpha-agarofuran is a derivative of agarofuran, which is extracted from Aquilaria agallocha Roxb. It is a novel anxiolytic agent that has shown significant activity in several animal models of anxiety, such as the rat and mouse elevated plus-maze test, rat social interaction test, and the safety signal withdrawal test . This compound exhibits anxiolytic effects through the modulation of central monoamine neurotransmitters and the inhibition of neuronal delayed rectifier potassium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butyl-alpha-agarofuran can be synthesized using left-handed dihydro carvone and 1-octene-3-ketone as raw materials . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions to yield buagafuran. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: The industrial production of buagafuran involves large-scale preparation methods to obtain high-purity buagafuran active pharmaceutical ingredient (API) samples . The process includes the clarification of impurity structures and the optimization of reaction conditions to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-alpha-agarofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the chemical reactions of buagafuran include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the chemical reactions of buagafuran depend on the specific reagents and conditions used. These products can include various derivatives of buagafuran with modified chemical structures and potentially enhanced biological activities .

Scientific Research Applications

4-Butyl-alpha-agarofuran has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, buagafuran is used as a starting material for the synthesis of other compounds and as a reagent in various chemical reactions. In biology, buagafuran is studied for its effects on central nervous system disorders, such as anxiety and depression . In medicine, buagafuran is being investigated for its potential therapeutic applications in treating generalized anxiety disorder and other neurological conditions . In industry, buagafuran is used in the development of new drugs and pharmaceutical formulations.

Mechanism of Action

4-Butyl-alpha-agarofuran exerts its effects by modulating specific neural circuits through the inhibition of voltage-gated ion channels, particularly those involved in the regulation of neuronal firing patterns . By altering the excitability of neurons, buagafuran can reduce abnormal electrical activity in the brain, which is relevant for conditions like epilepsy and anxiety disorders . Additionally, buagafuran’s effects on synaptic plasticity suggest potential benefits in neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

4-Butyl-alpha-agarofuran is unique compared to other similar compounds due to its specific mechanism of action and its broad range of potential therapeutic applications . Similar compounds include other agarofuran derivatives and anxiolytic agents that target central nervous system disorders . buagafuran’s ability to modulate voltage-gated ion channels and its low toxicity profile make it a promising candidate for further research and development .

Properties

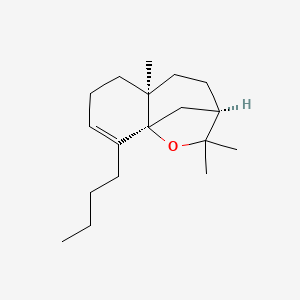

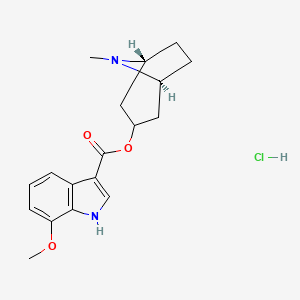

Molecular Formula |

C18H30O |

|---|---|

Molecular Weight |

262.4 g/mol |

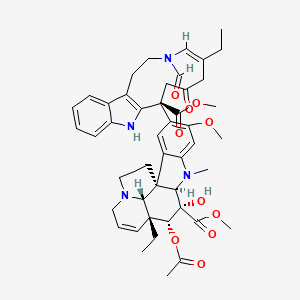

IUPAC Name |

(1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene |

InChI |

InChI=1S/C18H30O/c1-5-6-8-14-9-7-11-17(4)12-10-15-13-18(14,17)19-16(15,2)3/h9,15H,5-8,10-13H2,1-4H3/t15-,17+,18+/m1/s1 |

InChI Key |

RMGSYWBFOGEHLE-NJAFHUGGSA-N |

Isomeric SMILES |

CCCCC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |

Canonical SMILES |

CCCCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C |

Synonyms |

buagafuran |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Chloro-[1,1'-biphenyl]-4-ol](/img/structure/B1250901.png)